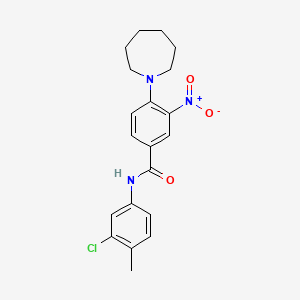
4-(1-azepanyl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
Descripción general
Descripción
4-(1-azepanyl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanyl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit the activity of kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It also has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. The compound has been found to have a low toxicity profile, making it safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1-azepanyl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide in lab experiments are its potent inhibitory activity against various enzymes and receptors, low toxicity profile, and potential applications in drug discovery. However, the limitations of using the compound in lab experiments are its moderate to high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
The future directions for the research on 4-(1-azepanyl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide are numerous. Some of the potential areas of research include the identification of new targets for the compound, optimization of the synthesis method to reduce the cost and increase the yield, and the development of new analogs with improved potency and selectivity. The compound can also be studied for its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery. Its potent inhibitory activity against various enzymes and receptors, low toxicity profile, and anti-inflammatory effects make it a potential candidate for the treatment of various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is warranted to fully explore the potential of this compound in drug discovery.
Aplicaciones Científicas De Investigación
4-(1-azepanyl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in drug discovery. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to have potent inhibitory activity against several enzymes and receptors, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
4-(azepan-1-yl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-6-8-16(13-17(14)21)22-20(25)15-7-9-18(19(12-15)24(26)27)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHYQBQHXNPDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



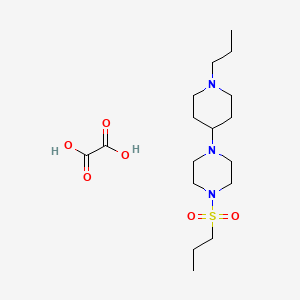
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3947594.png)
![ethyl 4-[4-(benzylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate oxalate](/img/structure/B3947601.png)
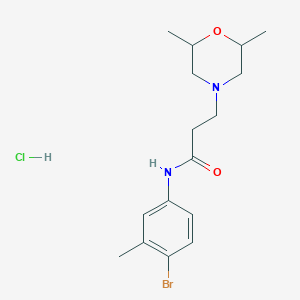
![1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3947613.png)
![2-[(3,4-dichlorobenzyl)thio]-5-(1-phenylcyclopentyl)-1,3,4-oxadiazole](/img/structure/B3947620.png)
![4-butyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3947630.png)
![1-(4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947635.png)
![3-(3-methoxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947641.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B3947664.png)
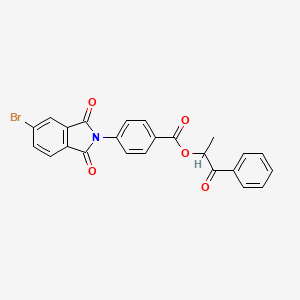
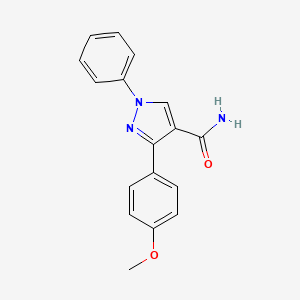
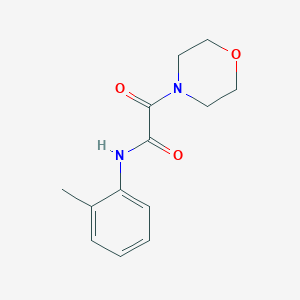
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)